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Compound of Interest

Compound Name: 1,2-Dibromoethyl acetate

Cat. No.: B1217515

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 1,2-dibromoethyl acetate (CAS No. 24442-
57-7) is not readily available in public databases. The data presented in this document is
predicted based on the analysis of its chemical structure and comparison with analogous
compounds. These predictions are intended for guidance and should be confirmed by
experimental data.

This technical guide provides a predicted spectroscopic profile of 1,2-dibromoethyl acetate, a
compound of interest in synthetic organic chemistry and as a potential reference standard in
drug development. The predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are presented to aid in the identification and characterization of this
molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for 1,2-dibromoethyl
acetate.

Table 1: Predicted *H NMR Data (Solvent: CDCls,
Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~21-2.2 Singlet 3H CHs (acetyl group)
~4.4-46 Doublet of doublets 2H CHz2Br
~6.5-6.7 Triplet 1H CHBr

Table 2: Predicted *C NMR Data (Solvent: CDCl3)

Chemical Shift (6, ppm) Assignment
~20-22 CHs (acetyl group)
~35-40 CH2Br

~70-75 CHBr

~169 - 171 C=0 (ester carbonyl)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~2950 - 3000 Medium C-H stretch (aliphatic)
~1740 - 1760 Strong C=0 stretch (ester)
~1220 - 1250 Strong C-O stretch (ester)
~600 - 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron
lonization - El)
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miz Relative Abundance Assighment

[M]* (Molecular ion with Br

244,246, 248 Low sotopes)

165, 167 Medium [M - Br]*

123, 125 Medium [CH2CHBI]*

43 High [CHsCO]J* (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid sample like 1,2-dibromoethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-25 mg of 1,2-dibromoethyl acetate in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs3) in a clean, dry vial.[1] For 13C NMR, a more
concentrated sample of 50-100 mg may be required.[1]

« Filtration: Filter the solution through a pipette with a small plug of glass wool into a standard
5 mm NMR tube to remove any particulate matter.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0.00 ppm).[2]

o Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300-500
MHz). The instrument's magnetic field is locked onto the deuterium signal of the solvent.[3]

o Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation

to obtain the frequency-domain spectrum.[3] Phase and baseline corrections are then
applied.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a single drop of neat 1,2-dibromoethyl acetate
onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
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Assembly: Place a second salt plate on top of the first, allowing the liquid to spread into a
thin film between the plates.[4]

Data Acquisition: Mount the "sandwich" plates in the sample holder of an FTIR spectrometer.

Background Scan: Run a background spectrum of the empty instrument to subtract
atmospheric and instrumental interferences.

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400
cm™i,

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via direct infusion or after separation by Gas Chromatography (GC-MS).

lonization: In Electron lonization (El), the sample molecules in the gas phase are bombarded
with a high-energy electron beam, causing ionization and fragmentation.[5]

Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).[6]

Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.[6]

Visualizations
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Structure of 1,2-Dibromoethyl Acetate
Cl
C2 H H H

Br H H

Click to download full resolution via product page

Caption: Structure of 1,2-dibromoethyl acetate with atom numbering.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Predicted Mass Spectrum Fragmentation

[CH3COOCH(Br)CH:Br]*
Miz = 244, 246, 248

- OCH(Br)CHz2Br | Br - CHsCOOBTr
[CHsCOJ* [M - Br]* [CH2CHBI]*
miz = 43 m/z = 165, 167 miz = 123, 125

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1,2-dibromoethyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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